Product packaging for 4-Isopropoxy-3-nitrophenol(Cat. No.:)

4-Isopropoxy-3-nitrophenol

Cat. No.: B12072011
M. Wt: 197.19 g/mol
InChI Key: USBGFUDYJKCIDT-UHFFFAOYSA-N
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Description

4-Isopropoxy-3-nitrophenol (CAS 28987-50-0) is a chemical compound with the molecular formula C9H10FNO3 and a molecular weight of 199.18 g/mol . As a nitrophenol derivative, it serves as a versatile building block in organic synthesis and medicinal chemistry research. Compounds in this class are frequently utilized in the development of more complex molecules and in material science applications. This product is intended for research purposes only and is not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO4 B12072011 4-Isopropoxy-3-nitrophenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11NO4

Molecular Weight

197.19 g/mol

IUPAC Name

3-nitro-4-propan-2-yloxyphenol

InChI

InChI=1S/C9H11NO4/c1-6(2)14-9-4-3-7(11)5-8(9)10(12)13/h3-6,11H,1-2H3

InChI Key

USBGFUDYJKCIDT-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)O)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 4 Isopropoxy 3 Nitrophenol

Strategies for Isopropoxy Group Introduction in Phenolic Systems

The creation of the ether linkage to form the isopropoxy group on a phenolic ring is a critical step. This is most commonly achieved through nucleophilic substitution, although other strategies can be considered.

Nucleophilic Substitution Approaches for Ether Formation

The most prevalent and versatile method for preparing aryl ethers is the Williamson ether synthesis. masterorganicchemistry.com This reaction is a type of SN2 nucleophilic substitution. vaia.com The general mechanism involves the deprotonation of a phenol (B47542) by a base to form a more nucleophilic phenoxide ion. This ion then attacks an appropriate alkyl halide, displacing the halide and forming the ether. masterorganicchemistry.comuomustansiriyah.edu.iq

For the synthesis of an isopropoxy phenol, the reaction would involve a phenolic starting material and an isopropylating agent. The choice of starting material can vary; for instance, hydroquinone (B1673460) or 4-nitrophenol (B140041) could be used. orgsyn.org The phenol is first treated with a base to generate the phenoxide. Common bases for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (B78521) (NaOH). masterorganicchemistry.comorgsyn.orgfrancis-press.com The resulting phenoxide then reacts with an isopropyl halide, such as isopropyl bromide or isopropyl iodide, to yield the isopropoxy-substituted aromatic compound. vaia.comevitachem.com The reaction is typically conducted in a suitable polar aprotic solvent like acetone, dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO) to facilitate the SN2 mechanism. masterorganicchemistry.comorgsyn.orgfrancis-press.com

Table 1: Reagents and Conditions for Williamson Ether Synthesis of Aryl Ethers

Phenolic Substrate Alkylating Agent Base Solvent Typical Conditions Reference(s)
o-Nitrophenol n-Butyl Bromide K₂CO₃ Acetone Reflux, 48 hours orgsyn.org
Phenol Alkyl Halide Strong Base (e.g., NaH) THF, DMSO - masterorganicchemistry.com
Phenols/Alcohols Alkyl Halide Alkoxide (RONa) Parent Alcohol - masterorganicchemistry.com
Phenols Halogenated Hydrocarbons Sodium Phenoxide Benzene (B151609), Toluene Anhydrous, High Temp francis-press.com
Alcohols Tosyl Chloride KOH, K₂CO₃ Solvent-free, MW - orgchemres.org

Rearrangement Reactions for Isopropoxy Moiety Generation

While direct synthesis via nucleophilic substitution is common, rearrangement reactions represent an alternative, though often more complex, strategy. Rearrangement reactions involve the migration of an atom or group within a molecule to form a structural isomer. wiley-vch.de

The Claisen rearrangement is a well-known pericyclic reaction specific to allyl aryl ethers. bdu.ac.in In this thermal process, an allyl aryl ether rearranges to form an ortho-allylated phenol. bdu.ac.in To generate a propyl group, the resulting allyl-substituted phenol would need to undergo a subsequent hydrogenation reaction to saturate the carbon-carbon double bond. This multi-step sequence (etherification with an allyl halide, Claisen rearrangement, and hydrogenation) is an indirect route to a propyl-substituted phenol, not an isopropoxy group specifically, and is less efficient than direct Williamson synthesis for this purpose.

Other major rearrangement reactions in organic chemistry, such as the Pinacol, Beckmann, or Wagner-Meerwein rearrangements, are generally not applicable for the direct formation of an isopropoxy group on a phenolic ring from common precursors. bdu.ac.inmsu.edu These reactions involve different functional group transformations, typically centered around carbocation or electron-deficient atom intermediates. wiley-vch.demsu.edu

Methodologies for Nitro Group Installation in Phenolic Compounds

The introduction of a nitro (-NO₂) group onto the aromatic ring is achieved through electrophilic aromatic substitution. The key challenges are achieving selective nitration and controlling the position of the incoming nitro group, known as regioselectivity.

Selective Nitration of Aromatic Rings

Phenols and aryl ethers are highly activated towards electrophilic aromatic substitution because the hydroxyl (-OH) and alkoxy (-OR) groups are strong electron-donating groups. libretexts.orgncert.nic.in This activation facilitates nitration under relatively mild conditions compared to unactivated benzene. The traditional and most common nitrating agent is a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). dergipark.org.tr However, due to the high reactivity of phenolic substrates, this potent mixture can lead to over-nitration or oxidation. ias.ac.in

To achieve more selective mono-nitration, various other nitrating systems have been developed. These include:

Diluted nitric acid. researchgate.net

Metal nitrates (e.g., cupric nitrate) supported on solid materials like clay (Claycop). researchgate.netuliege.be

Sodium nitrite (B80452) in the presence of an oxidant like tetrabutylammonium (B224687) dichromate (TBAD) under neutral, aprotic conditions. ias.ac.in

Nitronium tetrafluoroborate (B81430) (NO₂BF₄). researchgate.net

These methods offer milder conditions and can improve the yield of the desired mono-nitro product while minimizing side reactions. ias.ac.inresearchgate.net

Control of Regioselectivity in Nitration Processes

The regioselectivity of the nitration of a substituted phenol is governed by the directing effects of the substituents already present on the ring. dergipark.org.tr Both hydroxyl and alkoxy groups are powerful ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to them. libretexts.org

In the synthesis of 4-Isopropoxy-3-nitrophenol, the immediate precursor is 4-isopropoxyphenol (B1293736). In this molecule, the para position relative to the isopropoxy group is occupied by the hydroxyl group. Therefore, nitration is directed to the ortho positions (positions 2 and 6) and the meta positions relative to the hydroxyl group (positions 3 and 5). Since the target compound has the nitro group at position 3, the reaction must favor substitution at this specific site. The directing influence of the powerful isopropoxy group to its adjacent position (position 3) is the dominant factor.

The distribution of ortho versus para isomers (and in this case, between the two available ortho positions) is influenced by several factors, including steric hindrance, solvent effects, and the nature of the nitrating agent. dergipark.org.tr The bulky isopropoxy group might sterically hinder the approach of the electrophile to the 2-position to some extent, potentially favoring substitution at the 3-position, which is ortho to the less bulky hydroxyl group if one were to nitrate (B79036) a hydroquinone derivative first. However, in the nitration of 4-isopropoxyphenol, both positions 2 and 3 are ortho to an activating group. The electronic effect of the isopropoxy group strongly directs substitution to the 3-position.

Table 2: Comparison of Selected Nitrating Agents for Phenols

Nitrating Agent/System Conditions Selectivity Notes Reference(s)
HNO₃ / H₂SO₄ Low Temperature Potent, risk of over-nitration and oxidation. dergipark.org.tr
Dilute HNO₃ Varies Milder, can favor para-nitration over solid acid catalysts. researchgate.net
Claycop (Cu(NO₃)₂ on Clay) CCl₄ / Acetic Anhydride High yield, can be highly ortho-selective. researchgate.netuliege.be
NaNO₂ / TBAD CH₂Cl₂ / Reflux Mild, selective mono-nitration under neutral conditions. ias.ac.in
N-nitropyrazole / BF₃·Et₂O CH₂Cl₂ - researchgate.net

Integrated Synthetic Pathways to this compound

The most logical and documented synthetic route to this compound involves the nitration of 4-isopropoxyphenol. vulcanchem.comnih.gov This precursor is typically synthesized from a readily available starting material like hydroquinone.

Etherification: Hydroquinone is reacted with an isopropylating agent, such as isopropyl bromide, in the presence of a base like potassium carbonate. This is a Williamson ether synthesis that selectively forms 4-isopropoxyphenol.

Nitration: The resulting 4-isopropoxyphenol is then carefully nitrated. Using a controlled nitrating agent, such as nitric acid in acetic acid, allows for the selective introduction of a single nitro group. nih.gov Due to the strong ortho, para-directing nature of the isopropoxy group and the blocked para position, the nitro group is installed at the 3-position, ortho to the isopropoxy group, to yield the final product, this compound.

An alternative, though less common, starting point could be 4-nitrophenol. nih.gov In this case, the isopropoxy group would be introduced via Williamson ether synthesis onto 4-nitrophenol. However, the strongly electron-withdrawing nitro group deactivates the ring and can make the phenolic proton more acidic, which must be considered when choosing reaction conditions.

The synthesis of a related derivative, 1-(trifluoromethyl)-4-(4-isopropoxy-3-nitrophenyl)piperazine, confirms that the mono-nitration of a 4-isopropoxyaryl precursor is a viable and selective method. nih.gov

Sequential Functionalization Techniques

The construction of this compound typically relies on sequential functionalization, where reactive sites on a precursor molecule are modified in a stepwise fashion. This approach allows for controlled introduction of the desired functional groups.

A common strategy begins with a readily available starting material, such as 4-nitrophenol. The synthesis proceeds through a sequence of reactions, often starting with etherification to introduce the isopropoxy group, followed by other modifications. For instance, in the synthesis of related isopropoxy-substituted compounds, a precursor like 4-nitrophenol can be reacted with an alkylating agent in the presence of a base. nih.gov

Another approach involves the multi-step synthesis from a different starting material, like 4-iodo-3-nitrophenol, which already contains the nitro group and a leaving group (iodine) in the desired positions. core.ac.uk A subsequent reaction, such as a nucleophilic substitution, could then be used to introduce the isopropoxy group. The sequence of these functionalization steps is crucial and is determined by the directing effects of the functional groups already present on the aromatic ring and their compatibility with subsequent reaction conditions. Solid-phase organic synthesis (SPOS) represents an advanced technique for carrying out such iterative, sequential reactions, offering streamlined purification by simple washing steps. core.ac.uk

Optimization of Reaction Parameters in Multi-step Syntheses

Optimizing reaction parameters is essential for maximizing the efficiency and yield of multi-step syntheses. In the context of producing nitrophenols and their derivatives, key parameters include temperature, reaction time, and reagent concentration.

Research into the nitration of phenol has shown that controlling physical parameters can significantly improve the yield and isomeric selectivity of the products. For example, the dilution of nitric acid and the reaction temperature are critical factors. paspk.org Lowering the reaction temperature has been found to be favorable for increasing the yield of nitrophenol products. paspk.org In one study, reducing the temperature from 30°C to 20°C while using a 32.5% nitric acid solution for one hour resulted in an optimal yield of 91% for nitrophenols. paspk.org

Modern approaches to optimization utilize automated systems and advanced algorithms. For example, in a two-step flow process for the synthesis of acetaminophen (B1664979) from 4-nitrophenol, a Bayesian optimization algorithm was used to efficiently explore the reaction space and identify optimal conditions for temperature, flow rate, and pressure. whiterose.ac.uk This automated approach minimizes the number of experiments needed and leads to higher yields and purer products, representing a significant advancement over traditional one-variable-at-a-time optimization. whiterose.ac.uk Such techniques are directly applicable to the multi-step synthesis of this compound to enhance process efficiency and reduce waste. whiterose.ac.uk

Table 1: Effect of Reaction Temperature on Nitrophenol Yield

This table illustrates the impact of temperature on the total yield of nitrophenols from the reaction of phenol with 65% nitric acid over 1.5 hours, based on findings from related syntheses. paspk.org

ExperimentTemperature (°C)Total Yield (%)
14065
23068
32072

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. Green chemistry is defined as the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. core.ac.uk This involves a set of twelve principles that guide chemists in developing more sustainable synthetic routes. mlsu.ac.in

Key principles relevant to the synthesis of this compound include maximizing atom economy, using safer solvents and auxiliaries, and designing for energy efficiency. mlsu.ac.in Atom economy is a measure of how efficiently a reaction converts reactant atoms into the desired product. mlsu.ac.in Syntheses with high atom economy generate less waste.

In practice, applying these principles to nitrophenol synthesis could involve:

Use of Catalysts: Employing catalysts instead of stoichiometric reagents can reduce waste and lower the energy requirements of a reaction. mlsu.ac.in For example, solid-acid catalysts like modified mixed-metal oxides have been explored for aromatic nitration, offering a potentially more eco-friendly alternative to traditional methods. researchgate.net

Safer Solvents: Traditional organic syntheses often use hazardous solvents. Green chemistry encourages the use of safer alternatives like water, supercritical fluids, or greener organic solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF). whiterose.ac.ukcore.ac.uk Some modern techniques even aim for solvent-free conditions, for example, by grinding reagents together. encyclopedia.pub

Flow Chemistry: Continuous flow processes are becoming a sustainable and safer alternative to traditional batch reactions. whiterose.ac.uk Telescoped continuous reactions, where the output of one reactor flows directly into the next, can reduce waste by minimizing the need for intermediate purification steps and allow for better control over hazardous reactions. whiterose.ac.uk

By integrating these green chemistry approaches, the synthesis of this compound can be made more economically and environmentally sustainable.

Table 2: The Twelve Principles of Green Chemistry

This table summarizes the core principles that guide the development of sustainable chemical processes. core.ac.ukmlsu.ac.in

Principle NumberPrinciple NameDescription
1PreventionIt is better to prevent waste than to treat or clean up waste after it has been created.
2Atom EconomySynthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product.
3Less Hazardous Chemical SynthesesWherever practicable, synthetic methodologies should be designed to use and generate substances that possess little or no toxicity to human health and the environment.
4Designing Safer ChemicalsChemical products should be designed to affect their desired function while minimizing their toxicity.
5Safer Solvents and AuxiliariesThe use of auxiliary substances (e.g., solvents, separation agents) should be made unnecessary wherever possible and innocuous when used.
6Design for Energy EfficiencyEnergy requirements of chemical processes should be recognized for their environmental and economic impacts and should be minimized.
7Use of Renewable FeedstocksA raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable.
8Reduce DerivativesUnnecessary derivatization (use of blocking groups, protection/deprotection, temporary modification of physical/chemical processes) should be minimized or avoided if possible.
9CatalysisCatalytic reagents (as selective as possible) are superior to stoichiometric reagents.
10Design for DegradationChemical products should be designed so that at the end of their function they break down into innocuous degradation products and do not persist in the environment.
11Real-time analysis for Pollution PreventionAnalytical methodologies need to be further developed to allow for real-time, in-process monitoring and control prior to the formation of hazardous substances.
12Inherently Safer Chemistry for Accident PreventionSubstances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents, including releases, explosions, and fires.

Reaction Mechanisms and Chemical Transformations of 4 Isopropoxy 3 Nitrophenol

Reactivity of the Nitrophenol Moiety

The nitrophenol portion of the molecule is characterized by the electron-withdrawing nature of the nitro group and the electron-donating nature of the hydroxyl group. This combination dictates the regioselectivity and rate of several key reactions.

In electrophilic aromatic substitution (EAS) reactions, the existing substituents on the benzene (B151609) ring determine the position of the incoming electrophile. chemistry.coach The hydroxyl (-OH) and isopropoxy (-OCH(CH3)2) groups are activating groups, meaning they increase the rate of reaction compared to benzene. They are also ortho, para-directors, channeling incoming electrophiles to the positions adjacent (ortho) and opposite (para) to them. libretexts.orgcognitoedu.orgmasterorganicchemistry.com This is due to their ability to donate electron density to the aromatic ring through resonance, which stabilizes the carbocation intermediate formed during the reaction, particularly when the attack is at the ortho or para position. quora.comminia.edu.eg

Conversely, the nitro (-NO2) group is a strong deactivating group, making the aromatic ring less reactive towards electrophiles. minia.edu.eg It is a meta-director because it withdraws electron density from the ring, particularly from the ortho and para positions, making the meta position relatively more electron-rich and thus the preferred site of attack for an electrophile. youtube.comvedantu.comwikipedia.org

In 4-isopropoxy-3-nitrophenol, the directing effects of the substituents must be considered collectively. The powerful activating and ortho, para-directing hydroxyl and isopropoxy groups will have a dominant influence over the deactivating and meta-directing nitro group. The hydroxyl group directs to positions 2 and 6, while the isopropoxy group directs to positions 2 and 6. The nitro group directs to positions 5. Therefore, electrophilic substitution is most likely to occur at the positions activated by the hydroxyl and isopropoxy groups, specifically at the positions ortho to these activating groups.

Directing Effects of Substituents in Electrophilic Aromatic Substitution:

SubstituentEffect on ReactivityDirecting Influence
-OH (Hydroxyl) Activatingortho, para
-OR (Isopropoxy) Activatingortho, para
-NO2 (Nitro) Deactivatingmeta

This table summarizes the general directing effects of the functional groups present in this compound.

While electrophilic substitution is more common for benzene rings, nucleophilic aromatic substitution (SNAr) can occur under specific conditions, particularly when strong electron-withdrawing groups are present on the ring. The nitro group, being a potent electron-withdrawing group, facilitates SNAr reactions by stabilizing the negatively charged intermediate (Meisenheimer complex) that forms.

In the context of this compound, a potential SNAr reaction could involve the displacement of a leaving group on the ring by a nucleophile. Although the hydroxyl and isopropoxy groups are generally poor leaving groups, reactions involving the displacement of the nitro group or other substituents introduced onto the ring are conceivable, especially with highly activated nucleophiles. For instance, the reaction of 1-chloro-2,4-dinitrobenzene (B32670) with potassium isopropoxide can lead to the formation of 1-isopropoxy-2,4-dinitrobenzene via nucleophilic substitution. researchgate.net

The nitro group of this compound can be readily reduced to an amino group (-NH2), a common and synthetically useful transformation. This reduction can be achieved using a variety of reducing agents.

Common methods for the reduction of nitroarenes include:

Catalytic Hydrogenation: This involves the use of hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). This method is generally clean and efficient.

Metal-Acid Systems: Reagents like tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl) are classic and effective methods for nitro group reduction.

Other Reducing Agents: Sodium dithionite (B78146) (Na2S2O4) or sodium borohydride (B1222165) (NaBH4) in the presence of a catalyst can also be employed.

The reduction of the nitro group proceeds through a series of intermediates, including nitroso and hydroxylamine (B1172632) species, before the final amine is formed. The choice of reducing agent can sometimes allow for the isolation of these intermediates.

The phenol (B47542) moiety of this compound is susceptible to oxidation. Phenols can be oxidized to a variety of products, including quinones. The presence of the electron-donating hydroxyl and isopropoxy groups can make the aromatic ring more susceptible to oxidation. The specific products of oxidation would depend on the oxidizing agent used and the reaction conditions. For example, the nitration of 4-isopropylanisole (B1583350) can lead to the formation of 4-isopropyl-2-nitrophenol, among other products, through a process that can involve radical pathways. rsc.org

Reduction Mechanisms of the Nitro Group

Reactivity of the Isopropoxy Moiety

The isopropoxy group, an ether, has its own characteristic reactivity.

The ether linkage in the isopropoxy group can be cleaved under harsh conditions, typically with strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr). This reaction proceeds via a nucleophilic substitution mechanism.

The mechanism involves the protonation of the ether oxygen by the strong acid, making the adjacent carbon atom more electrophilic. A nucleophile, typically the conjugate base of the acid (e.g., I- or Br-), then attacks one of the carbon atoms of the ether linkage. In the case of an alkyl aryl ether, the cleavage usually occurs at the alkyl-oxygen bond because the aryl-oxygen bond is stronger due to the sp2 hybridization of the aromatic carbon and resonance effects. This would result in the formation of a phenol and an isopropyl halide.

Intramolecular and Intermolecular Hydrogen Abstraction Reactions

Hydrogen abstraction reactions are fundamental to the chemical behavior of phenolic compounds. In the case of this compound, both intramolecular and intermolecular processes are conceivable.

An intramolecular hydrogen bond can be established between the hydrogen of the phenolic hydroxyl group and an oxygen atom of the adjacent nitro group. osti.govnih.gov This type of interaction is a 4-electron, 3-center bond. osti.gov The formation of such a bond can influence the molecule's conformation and reactivity. nih.govmdpi.com The stability of intramolecular hydrogen bonds can be enhanced compared to intermolecular counterparts of similar energy. researchgate.net

Intermolecular hydrogen abstraction can occur if a phenoxy radical is formed from this compound. This radical species could then abstract a hydrogen atom from other molecules present in the system. This process is a key step in many radical-mediated reaction cascades. uc.pt

Photochemical and Radical-Mediated Transformations

This compound is susceptible to transformations initiated by light and reactive radical species. These processes are significant in understanding its environmental fate and chemical behavior under various conditions. The following sections detail the mechanisms of direct photolysis, reactions with key atmospheric radicals, and pathways involving singlet oxygen.

Direct Photolysis Mechanisms

Direct photolysis occurs when a molecule absorbs light energy, leading to a chemical reaction. researchgate.net For nitrophenolic compounds, direct irradiation promotes the molecule to an excited singlet state, which can then convert to a more stable triplet state. researchgate.net From these excited states, several reaction pathways are possible, including homolysis (cleavage of a chemical bond to form two radicals), heterolysis (cleavage of a bond to form a cation and an anion), and photoionization. uc.ptresearchgate.net

The photolysis of other organic nitrates, such as 4-nitrooxy-2-butanone, has been shown to be an efficient atmospheric sink, with lifetimes of a few hours under typical tropospheric irradiation conditions. copernicus.org

Reactions with Atmospheric Radicals (e.g., Hydroxyl and Nitrate (B79036) Radicals)

Reactions with highly reactive atmospheric radicals, particularly the hydroxyl radical (•OH) and the nitrate radical (•NO3), are critical degradation pathways for organic compounds in the atmosphere. nist.gov

Hydroxyl Radical (•OH): The hydroxyl radical is a dominant oxidant in the troposphere. The reaction of •OH with aromatic compounds like nitrophenols typically proceeds via electrophilic addition of the radical to the aromatic ring. researchgate.netd-nb.info For 4-nitrophenol (B140041), •OH addition primarily occurs at the C2 and C5 positions, leading to the formation of hydroxylated products such as 4-nitrocatechol. researchgate.netcopernicus.orgresearchgate.net The reaction rate is often high; for example, the rate constant for the reaction of 4-nitrophenol with •OH has been determined to be 2.9 × 10⁹ M⁻¹s⁻¹. researchgate.net Following the initial attack by •OH, a complex series of reactions can occur, leading to a variety of phenolic products or ring-opening. d-nb.infocopernicus.org In the case of this compound, the presence of both an activating isopropoxy group and a deactivating nitro group will direct the position of •OH attack.

Nitrate Radical (•NO3): The nitrate radical is the most important atmospheric oxidant during the nighttime. Its reaction with phenols can be a significant loss process. nih.gov The reaction of •NO3 with volatile organic compounds, such as isoprene (B109036), leads to the formation of isoprene nitrooxy peroxy radicals (INO2). reading.ac.uk A similar mechanism can be proposed for this compound, where •NO3 attack could initiate oxidation, contributing to the formation of secondary organic aerosols, particularly in NOx-rich environments. reading.ac.uk

Table 1: Reaction Rate Constants of 4-Nitrophenol with Atmospheric Radicals


ReactantRadical SpeciesRate Constant (k)Reference
4-NitrophenolHydroxyl Radical (•OH)2.9 × 10⁹ M⁻¹s⁻¹ osti.gov

Singlet Oxygen Induced Photochemical Pathways

Singlet oxygen (¹O₂), an electronically excited state of molecular oxygen, is a highly reactive species that can participate in the photochemical degradation of organic pollutants. nih.gov It is typically formed via energy transfer from a photosensitizer molecule, which has absorbed light, to ground-state triplet oxygen (³O₂). nih.govrsc.org

For 4-nitrophenol, singlet oxygen has been identified as a significant species driving its photolysis under visible light irradiation on particulate surfaces. researchgate.net The process can involve the cleavage of both the C–N and O–H bonds. researchgate.net It is plausible that this compound could also be degraded through similar singlet oxygen-mediated pathways, especially in sunlit surface waters or on atmospheric particles where photosensitizers like natural organic matter are present. researchgate.netethz.ch These reactions typically involve the oxygenation of the organic molecule. ethz.ch

Substituent Effects on Reactivity and Transformation Kinetics

The reactivity of the benzene ring and its substituents in this compound is significantly influenced by the electronic properties of the isopropoxy and nitro groups.

Isopropoxy Group (-O-iPr): This is an electron-donating group (EDG) due to the resonance effect of the oxygen lone pairs. It is an ortho, para-director, meaning it activates the positions ortho and para to it for electrophilic attack.

Nitro Group (-NO₂): This is a strong electron-withdrawing group (EWG) through both resonance and inductive effects. It is a meta-director and deactivates the aromatic ring towards electrophilic attack.

In this compound, these groups are adjacent. The electron-donating isopropoxy group at position 4 will strongly activate the ring, while the electron-withdrawing nitro group at position 3 will deactivate it. The interplay of these effects governs the kinetics and regioselectivity of its reactions.

For electrophilic attacks, such as by the •OH radical, the activating effect of the isopropoxy group will likely dominate, directing the attack to the available positions ortho and para to it (positions 5 and 1, respectively).

In fragmentation reactions, the nature of the substituents on the aromatic ring is also critical. Studies on the fragmentation of 4-nitrobenzyl carbamates show that electron-donating substituents on the benzyl (B1604629) ring accelerate the fragmentation rate. rsc.org This is attributed to the stabilization of the positive charge that develops on the benzylic carbon in the transition state. rsc.org Although the structure is different, this principle suggests that the electron-donating isopropoxy group could influence the kinetics of certain degradation pathways of this compound that involve similar intermediates.

Table 2: Expected Influence of Substituents in this compound on Reactivity


SubstituentPositionElectronic EffectInfluence on Electrophilic Aromatic SubstitutionEffect on Reaction Kinetics
Isopropoxy (-O-iPr)4Electron-donating, ActivatingOrtho, para-directingAccelerates reaction rate
Nitro (-NO₂)3Electron-withdrawing, DeactivatingMeta-directingSlows reaction rate

Compound Reference Table

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Isopropoxy 3 Nitrophenol

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

A ¹H NMR spectrum would provide information on the number of different types of protons and their chemical environments in the 4-Isopropoxy-3-nitrophenol molecule. The expected signals would include those for the aromatic protons on the benzene (B151609) ring, the methine proton of the isopropoxy group, and the methyl protons of the isopropoxy group. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals would be crucial for confirming the substitution pattern on the aromatic ring.

A ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule, providing a map of the carbon framework. Distinct signals would be expected for the aromatic carbons, including those bonded to the hydroxyl, nitro, and isopropoxy groups, as well as for the methine and methyl carbons of the isopropoxy group.

2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in establishing the connectivity between protons and carbons. COSY would show correlations between neighboring protons, while HSQC would link protons to their directly attached carbons, confirming the assignments made from 1D NMR spectra.

Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy provides insights into the functional groups present in a molecule and their bonding arrangements.

A complete assignment of the fundamental vibrational modes of this compound would involve correlating the observed bands in the IR and Raman spectra to specific molecular motions, such as stretching, bending, and torsional vibrations of the chemical bonds.

The IR and Raman spectra would be expected to show characteristic absorption or scattering bands for the O-H stretch of the phenol (B47542), the asymmetric and symmetric stretches of the nitro group (NO₂), the C-O stretches of the ether and phenol, and the various vibrations of the aromatic ring and the isopropoxy group.

Without access to the specific spectral data for this compound, a scientifically accurate and detailed article as outlined cannot be generated.

Inter- and Intramolecular Hydrogen Bonding Effects on Spectra

Hydrogen bonding plays a critical role in determining the spectral properties of nitrophenols. The presence of both a hydroxyl (-OH) group (a hydrogen bond donor) and a nitro (-NO₂) group (a hydrogen bond acceptor) in this compound allows for the formation of both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds.

Intramolecular Hydrogen Bonding: In o-nitrophenols, a strong intramolecular hydrogen bond can form between the phenolic proton and an oxygen atom of the nitro group. This interaction is known to be exceptionally strong and is enhanced by resonance effects. utexas.edu This type of bonding can lead to a significant downfield shift of the hydroxyl proton resonance in the ¹H NMR spectrum and a shift of the O-H stretching vibration to lower frequencies in the IR spectrum. matanginicollege.ac.in The formation of this internal hydrogen bond can also influence the molecule's conformation, often favoring a more planar structure. researchgate.net

Intermolecular Hydrogen Bonding: In solution, particularly in protic solvents, this compound can engage in intermolecular hydrogen bonding with solvent molecules. nih.gov This competition between intramolecular and intermolecular hydrogen bonding can be observed spectroscopically. For instance, in dilute solutions of non-polar solvents, the intramolecular hydrogen bond is expected to dominate. matanginicollege.ac.in However, in more concentrated solutions or in polar, hydrogen-bonding solvents, intermolecular interactions become more prevalent. matanginicollege.ac.innih.gov This shift in equilibrium can be monitored by changes in the O-H stretching frequency in the IR spectrum; intermolecular hydrogen bonds typically cause a broader and more shifted absorption band compared to the sharper band of a "free" or intramolecularly bonded hydroxyl group. matanginicollege.ac.in The strength of these interactions can be influenced by the solvent's hydrogen bond donating or accepting ability. ijcce.ac.ir

The balance between these two types of hydrogen bonding is a key factor in the molecule's physical and chemical behavior. Computational studies on related nitrophthalic acids have shown that while intramolecular hydrogen bonds can significantly stabilize isolated molecules, the formation of intermolecular hydrogen bonds can become favorable in certain environments, even if it requires overcoming some steric hindrance. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy is a powerful tool for probing the electronic structure of molecules like this compound. The absorption of UV or visible light promotes electrons from lower energy orbitals to higher energy orbitals, and the wavelengths at which these absorptions occur provide valuable information about the molecule's conjugated system and electronic environment.

Absorption Maxima and Molar Absorptivity Studies

The UV-Vis spectrum of nitrophenols is characterized by strong absorptions in the near-UV and visible regions, which are attributed to π → π* electronic transitions. acs.org For substituted nitrophenols, the position of the absorption maximum (λmax) and the molar absorptivity (ε) are influenced by the nature and position of the substituents on the aromatic ring.

Table 1: Representative UV-Vis Absorption Data for Related Nitrophenol Compounds

Compound Solvent λmax (nm) Reference
4-Nitrophenol (B140041) Water 317 acs.org
4-Nitrophenolate (B89219) Water 400 acs.org
2-Nitrophenol (B165410) Water 348 rsc.org

This table provides illustrative data for related compounds to indicate the general spectral regions of interest.

Solvatochromic and pH-Dependent Spectral Shifts

The electronic spectrum of this compound is highly sensitive to the surrounding environment, exhibiting both solvatochromism (solvent-dependent spectral shifts) and pH-dependent shifts.

Solvatochromism: The position of the absorption bands of nitrophenols can change with the polarity of the solvent, a phenomenon known as solvatochromism. nih.gov This effect arises from differential solvation of the ground and excited states of the molecule. ijcce.ac.ir In polar solvents, the excited state, which often has a larger dipole moment due to charge transfer, is stabilized to a greater extent than the ground state, leading to a red shift (bathochromic shift) in the absorption maximum. The extent of this shift can be correlated with solvent polarity parameters. rsc.orgmdpi.com The presence of both hydrogen bond donor and acceptor groups in this compound suggests that specific solute-solvent interactions, such as hydrogen bonding, will also play a significant role in its solvatochromic behavior. ijcce.ac.ir

pH-Dependent Spectral Shifts: The UV-Vis spectrum of nitrophenols is also strongly dependent on the pH of the solution. rsc.org Deprotonation of the phenolic hydroxyl group to form the corresponding phenolate (B1203915) anion results in a significant red shift of the absorption maximum. acs.orgnih.gov This is because the phenolate is a much stronger electron-donating group than the neutral hydroxyl group, leading to a more extended π-conjugated system and a lower energy for the π → π* transition. acs.org The pKa value of a nitrophenol can be determined spectrophotometrically by monitoring the change in absorbance at a specific wavelength as a function of pH. nih.govresearchgate.net For this compound, the equilibrium between the protonated and deprotonated forms would be clearly observable in its UV-Vis spectrum under varying pH conditions.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their mass-to-charge ratio (m/z) and fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to four or five decimal places, which allows for the unambiguous determination of a compound's elemental composition. nih.govsavemyexams.com This is a crucial step in the identification of a new or unknown substance. By comparing the experimentally measured accurate mass of the molecular ion ([M]⁺ or [M+H]⁺) with the theoretical mass calculated for the expected molecular formula, the identity of this compound (C₉H₁₁NO₄) can be confirmed with a high degree of confidence. labmanager.com This technique is powerful enough to distinguish between molecules that have the same nominal mass but different elemental compositions. savemyexams.com

Table 2: Theoretical Mass Data for this compound

Molecular Formula Nominal Mass (Da) Monoisotopic Mass (Da)

Fragmentation Pathway Analysis for Structural Insights

In addition to providing the molecular weight, mass spectrometry can offer structural information through the analysis of fragmentation patterns. When the molecular ion is subjected to energy (e.g., through electron impact or collision-induced dissociation), it breaks apart into smaller, characteristic fragment ions. The pattern of these fragments provides a "fingerprint" that can be used to deduce the original structure.

For this compound, key fragmentation pathways would likely involve the loss of the isopropoxy group or parts of it, as well as fragmentation related to the nitro group. Common fragmentations for nitrophenyl compounds include the loss of NO₂ (46 Da) and NO (30 Da). The isopropoxy group could be lost as a propene molecule (C₃H₆, 42 Da) via a McLafferty-type rearrangement, or as an isopropyl radical (C₃H₇, 43 Da). Analyzing the m/z values of these fragments helps to piece together the molecular structure. researchgate.net For instance, the fragmentation of related S-alkoxy-S,S-diarylthiazynes has been shown to proceed through specific rearrangements and eliminations that are indicative of their structure. oup.com

Table 3: List of Chemical Compounds

Compound Name
This compound
4-Nitrophenol
4-Nitrophenolate
2-Nitrophenol
2-Nitrophenolate
Nitrophthalic acid
S-alkoxy-S,S-diarylthiazyne
Carbon
Nitrogen
Oxygen
Hydrogen
Propene
Isopropyl radical
Nitric oxide

Other Advanced Spectroscopic and Diffraction Methods

While a specific crystal structure for this compound is not publicly available in the searched literature, analysis of related nitrophenol derivatives provides significant insight into its expected structural characteristics. researchgate.netiucr.orgnih.govmdpi.com Compounds containing nitrophenol moieties frequently crystallize in monoclinic or orthorhombic systems. researchgate.netmdpi.com The crystal packing is typically dominated by hydrogen bonding, often involving the phenolic hydroxyl group and the oxygen atoms of the nitro group, which links molecules into chains, sheets, or more complex three-dimensional networks. iucr.orgnih.gov

The nitro group in such structures is often slightly twisted out of the plane of the benzene ring. iucr.org The isopropoxy group, being somewhat bulky, would influence the crystal packing and may exhibit conformational disorder. By analogy with similar structures, one can anticipate the key structural parameters. researchgate.netnih.gov

Table 2: Crystallographic Data for Representative Nitrophenol Derivatives

Compound Crystal System Space Group Key Features Reference
m-Nitrophenol Monoclinic P21/n Molecules linked by hydrogen bonds between hydroxyl and nitro groups. mdpi.com
Piperidinium 4-nitrophenolate Monoclinic Not specified Nitro group twisted 10.30° from benzene ring; N—H⋯O hydrogen bonds form infinite chains. iucr.org
Morpholine–4-nitrophenol (1/2) Monoclinic Not specified Crystal structure stabilized by N—H⋯O, O—H⋯N, and O—H⋯O hydrogen bonds. nih.gov

This table provides examples from related structures to infer potential crystallographic properties for this compound.

Electron Energy-Loss Spectroscopy (EELS) is a powerful analytical technique, typically performed in a Transmission Electron Microscope (TEM), that provides information about the local electronic structure, chemical bonding, and elemental composition at the nanoscale. nih.govcore.ac.uk It involves measuring the energy distribution of electrons that have passed through a thin sample; some electrons lose energy by exciting electronic transitions in the material. dectris.com

For an organic compound like this compound, EELS can probe different energy-loss regimes:

Low-Loss Region (0-50 eV): This region provides information similar to UV-Vis spectroscopy. nih.gov It reveals excitations of valence electrons, such as π-π* transitions associated with the aromatic ring and the nitro group. These spectral features can serve as a "fingerprint" to identify the compound and distinguish it from impurities or polymorphs. nih.govuantwerpen.be Plasmons, which are collective excitations of valence electrons, also appear in this region. researchgate.net

Core-Loss Region (>50 eV): This region is characterized by sharp ionization edges corresponding to the energy required to excite core-level electrons (e.g., from Carbon K-shell, Nitrogen K-shell, Oxygen K-shell). The precise energy and fine structure of these edges (known as Energy-Loss Near-Edge Structure, ELNES) are sensitive to the local chemical environment, including oxidation state and hybridization (e.g., distinguishing sp² from sp³ carbon). core.ac.uknih.gov This could be used to map the distribution of different functional groups within a sample.

A significant challenge in applying EELS to organic molecules is their sensitivity to electron beam damage. core.ac.uk However, modern techniques such as using a monochromated electron source for high energy resolution at low doses, and performing analyses at cryogenic temperatures, can successfully mitigate this issue, allowing for the reliable characterization of sensitive organic and pharmaceutical compounds. nih.govoup.com

Chromatographic methods are the cornerstone for assessing the purity of this compound and for separating it from its structural isomers (e.g., 2-isopropoxy-5-nitrophenol (B8488950) or 4-isopropoxy-2-nitrophenol).

High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for the analysis of non-volatile phenolic compounds. akjournals.com For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. nih.gov In this setup, a nonpolar stationary phase (e.g., a C18 column) is used with a polar mobile phase. nih.gov

Purity analysis involves developing a method that can separate the main compound from any potential impurities, such as unreacted starting materials, byproducts, or degradation products. nih.gov Isomer separation can be challenging due to their similar chemical properties, often requiring careful optimization of the mobile phase composition, pH, and column temperature. researchgate.net A diode-array detector (DAD) is commonly used, which can acquire UV spectra for each peak, aiding in peak identification and purity assessment. nih.gov

Table 3: Typical HPLC Conditions for Nitrophenol Analysis

Parameter Setting Purpose Reference
Column Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) Separation based on hydrophobicity phcogres.comsielc.com
Mobile Phase Acetonitrile/Water or Methanol/Water, often with acid (e.g., phosphoric, acetic) Elution of analytes sielc.comnih.gov
Elution Isocratic or Gradient Isocratic for simple separations, Gradient for complex mixtures akjournals.comnih.gov
Flow Rate 0.8 - 1.0 mL/min Controls analysis time and resolution nih.govmdpi.com
Detector UV-Vis Diode Array (DAD) Quantification and spectral confirmation nih.govnih.gov

| Detection Wavelength | ~266-290 nm | Wavelength for optimal absorbance of nitrophenols | nih.govnih.gov |

Gas Chromatography (GC): Gas chromatography is suitable for volatile and thermally stable compounds. While phenolic compounds can be analyzed directly, their polarity can lead to poor peak shape and adsorption in the GC system. researchgate.net Therefore, derivatization is often performed, for instance, by converting the acidic phenolic hydroxyl group into a less polar silyl (B83357) ether or acetate (B1210297) ester. This process improves volatility and chromatographic performance.

GC, especially when coupled with a mass spectrometer (GC-MS), is exceptionally powerful for isomer analysis. nih.gov Different isomers often have slightly different retention times on a given GC column, and their mass spectra, while often similar, can provide definitive identification. shimadzu.com The choice of a suitable capillary column (e.g., a polysiloxane-based stationary phase) is critical for achieving baseline separation of isomers. chula.ac.th

Table 4: General GC Conditions for Isomer Analysis of Phenolic Compounds

Parameter Setting Purpose Reference
Derivatization Acetylation or Silylation Increases volatility and improves peak shape researchgate.net
Column Capillary column (e.g., Rxi-5ms, OV-1701) High-resolution separation of isomers shimadzu.comchula.ac.th
Carrier Gas Helium or Hydrogen Mobile phase shimadzu.com
Injection Mode Splitless For trace analysis researchgate.netshimadzu.com
Oven Program Temperature gradient (e.g., 50°C to 300°C) Elution of compounds with varying boiling points shimadzu.com

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | Universal detection (FID) or identification/quantification (MS) | nih.gov |

Computational Chemistry Investigations of 4 Isopropoxy 3 Nitrophenol

Quantum Chemical Calculations (e.g., DFT, TD-DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are instrumental in predicting a wide array of molecular properties with a high degree of accuracy. arxiv.org These methods model the electronic structure of molecules to determine their geometry, vibrational frequencies, and electronic behavior. For 4-Isopropoxy-3-nitrophenol, these calculations offer a detailed understanding of its intrinsic properties.

Geometry Optimization and Conformational Landscape Analysis

DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311+G), are commonly employed to achieve an accurate optimized geometry. researchgate.net The resulting bond lengths, bond angles, and dihedral angles provide a precise structural model. Conformational analysis helps identify different stable isomers and the energy barriers between them, which is crucial for understanding the molecule's flexibility and potential interactions. tau.ac.il

Table 1: Theoretical Geometrical Parameters of a Related Nitrophenol Derivative

ParameterBond Length (Å)Bond Angle (°)
C-N1.47-
N-O1.22-
C-C (ring)1.38 - 1.40-
C-O (phenol)1.36-
O-C-N-118.5
C-N-O-117.8

Note: This table presents representative data for a related nitrophenol compound calculated using DFT methods. Specific values for this compound would require dedicated calculations.

Vibrational Frequency Calculations and Spectral Simulation

Once the optimized geometry is obtained, vibrational frequency calculations can be performed to predict the infrared (IR) and Raman spectra of the molecule. xmu.edu.cn These calculations are based on the second derivatives of the energy with respect to the atomic positions. xmu.edu.cn The resulting frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions.

By comparing the simulated spectra with experimental data, researchers can validate the accuracy of the computational model and assign specific spectral peaks to particular molecular vibrations. researchgate.net This analysis provides a detailed fingerprint of the molecule's vibrational characteristics. Anharmonic calculations can further refine the predicted frequencies, leading to even better agreement with experimental observations. sissa.it

Electronic Structure Analysis: HOMO-LUMO Frontier Orbitals and Charge Distribution

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nrct.go.th The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. physchemres.org The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. physchemres.orgresearchgate.net

For this compound, TD-DFT calculations can be used to predict its electronic absorption spectra, providing insights into the nature of its electronic transitions. mdpi.com Analysis of the HOMO and LUMO electron density distributions reveals the regions of the molecule that are most likely to be involved in chemical reactions. researchgate.net For instance, the HOMO is often localized on the electron-rich phenol (B47542) and isopropoxy groups, while the LUMO may be concentrated on the electron-withdrawing nitro group.

The distribution of electron density within the molecule can be quantified through various charge analysis schemes, such as Mulliken population analysis. This provides atomic charges, which are crucial for understanding the molecule's dipole moment and intermolecular interactions.

Table 2: Frontier Orbital Energies and Related Properties of a Substituted Nitrophenol

PropertyValue (eV)
HOMO Energy-6.5
LUMO Energy-2.7
HOMO-LUMO Gap3.8
Ionization Potential6.5
Electron Affinity2.7

Note: This table shows representative calculated values for a substituted nitrophenol. The specific values for this compound would depend on the computational method and basis set used.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential.

Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons and susceptible to electrophilic attack. uni-muenchen.de Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are attractive to nucleophiles. uni-muenchen.de For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the nitro and hydroxyl groups, making them potential sites for interaction with positive charges. researchgate.netias.ac.in Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential.

Natural Bond Orbital (NBO) Analysis for Delocalization and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. juniperpublishers.com It transforms the complex molecular orbitals into a set of localized bonds, lone pairs, and anti-bonding orbitals, which align with the intuitive Lewis structure concept. juniperpublishers.com

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. kyoto-u.ac.jp MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.

For this compound, MD simulations can be used to explore its conformational changes, solvation effects, and interactions with other molecules in a liquid or biological environment. researchgate.netresearchgate.netchemrxiv.org By simulating the molecule in a solvent like water, researchers can observe how the solvent molecules arrange themselves around the solute and how this affects its properties. These simulations can provide a more realistic picture of the molecule's behavior in solution compared to gas-phase quantum chemical calculations. kyoto-u.ac.jp

Solvent Effects on Molecular Conformation and Dynamics

The surrounding solvent environment can profoundly influence the structure and behavior of a solute molecule. For this compound, the polarity, hydrogen-bonding capability, and viscosity of the solvent can alter its preferred three-dimensional shape (conformation) and dynamic motions. Computational methods are essential for predicting and understanding these effects.

Detailed Research Findings: Computational studies on substituted phenols and related molecules demonstrate the significant impact of the solvent. The rates of reactions involving phenols are heavily influenced by the hydrogen-bond-accepting ability of the solvent, which can stabilize or destabilize key states. researchgate.net For this compound, the orientation of the isopropoxy and nitro groups relative to the phenyl ring can be affected by solvent polarity. In polar solvents, conformations that maximize the molecular dipole moment may be favored.

Molecular Dynamics (MD) simulations can be employed to model the explicit interactions between a this compound molecule and numerous individual solvent molecules. These simulations track the movements of all atoms over time, revealing how the solvent shell organizes around the solute and how this affects the rotational freedom (dynamics) of the isopropoxy group and potential intramolecular hydrogen bonding between the hydroxyl and nitro groups.

Alternatively, implicit solvent models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO), treat the solvent as a continuous medium with a defined dielectric constant. researchgate.net These models are computationally less expensive and are effective for calculating the stabilization energy provided by the solvent to different molecular conformations. For example, studies on similar molecules show that aqueous solutions can suppress certain reaction rates by altering reactant stability and solubility. nih.govresearchgate.netrsc.org Computational analysis can quantify these energetic changes, predicting the most stable conformation in a given solvent. acs.org

Computational MethodInvestigated PropertyPredicted Solvent Influence on this compound
Molecular Dynamics (MD) Solvation Shell Structure, Conformational DynamicsProvides a detailed picture of how solvent molecules (e.g., water, ethanol) arrange around the nitro and hydroxyl groups, affecting hydrogen bonding and the rotational barrier of the isopropoxy group.
Implicit Solvation (PCM/COSMO) Conformational Stability, Solvation Free EnergyCalculates the relative stability of different conformers (e.g., rotational isomers of the isopropoxy group) in various solvents by modeling the bulk electrostatic effect of the solvent.
DFT + Implicit Solvent Spectroscopic Shifts (NMR, UV-Vis)Predicts changes in NMR chemical shifts or UV-Vis absorption wavelengths in response to solvent polarity, which can be correlated with conformational or electronic structural changes. mdpi.com

Simulation of Intermolecular Interactions and Aggregation Behavior

The functional groups of this compound enable a variety of non-covalent interactions, including hydrogen bonding (via the -OH group), dipole-dipole interactions (via the -NO2 group), and π-π stacking (via the aromatic ring). These forces govern how molecules interact with each other, leading to self-assembly or aggregation.

Detailed Research Findings: Simulations using methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) are critical for exploring these interactions. encyclopedia.pubdiva-portal.org DFT calculations can be used to determine the geometry and binding energy of a dimer of this compound. Different arrangements can be tested to find the most stable configuration, whether it is dominated by hydrogen bonding between the hydroxyl group of one molecule and the nitro group of another, or by π-π stacking of the phenyl rings.

MD simulations can then extend this analysis to a larger system containing many molecules, allowing for the observation of aggregation dynamics over time. diva-portal.org These simulations can predict whether the molecules will form ordered stacks, amorphous clusters, or remain dispersed in a given medium. By analyzing the trajectories from MD, one can quantify the prevalence and lifetime of specific intermolecular contacts. Such studies on related nitrophenols have shown that π-π stacking and hydrogen bonding are the primary forces driving their interactions with other molecules and surfaces. nih.govchemmethod.com

Interaction TypeFunctional Groups InvolvedTypical Calculated Energy (Illustrative)Simulation Method
Hydrogen Bonding Phenolic -OH (donor) and Nitro -O (acceptor)-5 to -8 kcal/molDFT, MD
π-π Stacking Phenyl Ring and Phenyl Ring-2 to -5 kcal/molDFT, MD
Dipole-Dipole Nitro Group and Nitro Group-1 to -3 kcal/molMD

Theoretical Studies of Reaction Mechanisms

Computational chemistry is an indispensable tool for mapping the intricate step-by-step pathways of chemical reactions. sumitomo-chem.co.jp By modeling the energy landscape of a reaction, it is possible to identify intermediates and transition states, thereby elucidating the complete mechanism.

Transition State Characterization and Reaction Pathway Elucidation

A reaction mechanism is described by the sequence of elementary steps that transform reactants into products. Each step proceeds through a high-energy transition state (TS), which represents the energy maximum along the reaction coordinate. sumitomo-chem.co.jp Locating and characterizing these transition states is a primary goal of theoretical reaction studies.

Detailed Research Findings: For reactions involving this compound, such as electrophilic aromatic substitution, nitration, or oxidation of the phenolic group, DFT calculations are the workhorse method. researchgate.net To elucidate a pathway, chemists first compute the optimized geometries and energies of the reactants, products, and any suspected intermediates. Then, specialized algorithms are used to search for the transition state structure connecting these species on the potential energy surface. reddit.comchemrxiv.org

Once a candidate TS is found, its identity is confirmed through a frequency calculation. A true transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate (e.g., the stretching of a bond being broken and the shrinking of a bond being formed). sumitomo-chem.co.jp Further analysis using Intrinsic Reaction Coordinate (IRC) calculations can be performed to verify that the TS smoothly connects the intended reactant and product. researchgate.net For example, a theoretical study of the Duff reaction on phenols successfully used DFT to identify a key cyclohexa-2,4-dienone intermediate, showing how computational methods can reveal non-intuitive reaction pathways. researchgate.net

Prediction of Kinetic and Thermodynamic Parameters

Detailed Research Findings: The thermodynamic feasibility of a reaction is determined by the change in Gibbs free energy (ΔG) between products and reactants. This value is readily calculated from the computed energies of the optimized structures. A negative ΔG indicates a spontaneous reaction.

The kinetics of a reaction are governed by its activation energy (Ea) or, more precisely, the Gibbs free energy of activation (ΔG‡). This is the energy difference between the transition state and the reactants. sumitomo-chem.co.jp According to transition state theory, the reaction rate constant, k, is exponentially dependent on this barrier. By calculating ΔG‡, the rate of a reaction can be predicted and compared with experimental values or used to compare the feasibility of competing reaction pathways. researchgate.netresearchgate.net For complex reactions, entire kinetic models can be built from computationally derived parameters to simulate reaction outcomes under various conditions. rsc.org

ParameterDefinitionHow It's CalculatedSignificance
Reaction Energy (ΔE_rxn) E_products - E_reactantsFrom DFT optimized energies.Determines if the reaction is exothermic (<0) or endothermic (>0).
Activation Energy (Ea) E_transition_state - E_reactantsFrom DFT optimized energies of the TS and reactants.The primary barrier that determines the reaction rate; a lower Ea means a faster reaction.
Gibbs Free Energy of Activation (ΔG‡) G_transition_state - G_reactantsIncludes zero-point energy, thermal, and entropic corrections to the electronic energy.Directly used in the Eyring equation to calculate the absolute rate constant (k). sumitomo-chem.co.jp
Enthalpy of Activation (ΔH‡) H_transition_state - H_reactantsCalculated from thermal corrections to electronic energy.Component of ΔG‡; relates to the heat required to reach the transition state. researchgate.net
Entropy of Activation (ΔS‡) S_transition_state - S_reactantsCalculated from vibrational, rotational, and translational partition functions.Component of ΔG‡; reflects the change in order/disorder on going from reactants to the transition state. researchgate.net

Adsorption and Surface Interaction Modeling

The interaction of this compound with solid surfaces is relevant in fields such as catalysis, environmental remediation, and sensor technology. Computational modeling can provide a molecular-level understanding of adsorption processes.

Detailed Research Findings: DFT calculations are widely used to model the adsorption of molecules onto surfaces. nih.gov For this compound, studies would typically involve a slab model of a surface (e.g., graphene, activated carbon, a metal oxide, or a silver nanoparticle) and the approaching molecule. researchgate.netresearchgate.netnih.gov By placing the molecule at various sites and orientations on the surface and optimizing the geometry, the most stable adsorption configuration can be found.

The adsorption energy (E_ads) is calculated as: E_ads = E_(total) - (E_(surface) + E_(molecule))

A negative E_ads indicates a stable adsorption process. The magnitude of the energy can distinguish between physisorption (weak, van der Waals forces, E_ads < -30 kJ/mol) and chemisorption (stronger, involving covalent bond formation, E_ads > -50 kJ/mol). nih.govmdpi.com

Studies on the adsorption of nitrophenol isomers on surfaces like activated carbon and graphene show that interactions are often a combination of π-π stacking between the phenyl ring and the surface, and hydrogen bonding involving the nitro and hydroxyl groups with surface functional groups. chemmethod.comresearchgate.net DFT analysis can also reveal charge transfer between the molecule and the surface, indicating the formation of chemical bonds and explaining the electronic mechanism of surface-catalyzed reactions. researchgate.netnih.gov

Surface MaterialAdsorbateDominant Interaction MechanismAdsorption Energy Range (kJ/mol)Reference
Graphene p-Nitrophenolπ-π stacking-20 to -60 (chemisorption on defect sites) researchgate.net
Activated Carbon 4-Nitrophenol (B140041)π-π stacking, H-bonding-10 to -414 (physisorption and chemisorption pathways) nih.gov
Silver Nanoparticle 4-NitrophenolAdsorption as 4-nitrophenolate (B89219) ionNot specified, strong interaction nih.gov
Au/Ag Nanoparticle 4-NitrophenolSurface-mediated bond weakeningNot specified, confirmed catalytic role nih.gov

Derivatives and Structure Property Relationships of 4 Isopropoxy 3 Nitrophenol Analogues

Design and Synthesis of Chemically Modified Analogues

The synthesis of analogues is a cornerstone of understanding the chemical potential of the parent compound. Modifications are typically aimed at one of the three key functional regions of the molecule.

The isopropoxy group is a significant contributor to the molecule's properties, including its lipophilicity and steric profile. ontosight.ai Altering this group is a key strategy in analogue design. For instance, in the development of 15-lipoxygenase (LOX) inhibitors, it was hypothesized that replacing an ortho-allyloxy moiety with an isopropoxy group could lead to a more potent inhibitor. nih.gov This highlights a design strategy where different alkoxy groups are tested to optimize biological or chemical activity. The isopropoxy group can be introduced onto a phenol (B47542) ring, such as 3-fluoro-4-nitrophenol, through isopropylation under anhydrous basic conditions. arkat-usa.org The choice between different alkoxy groups, such as methoxy, ethoxy, or isopropoxy, can have a substantial impact on the resulting analogue's activity, with branched functionalities sometimes restoring biological efficacy where linear groups fail. nih.gov

The nitro group is a highly versatile functional group, primarily serving as a strong electron-withdrawing group and a precursor to an amino group. vaia.com The reduction of the nitro moiety is a common and critical transformation.

For example, the synthesis of 3-allyl-4-isopropoxybenzenamine, a key intermediate, is achieved by the reduction of the nitro group on 3-allyl-4-isopropoxy-1-nitrobenzene. This reduction can be effectively carried out using tin(II) chloride dihydrate (SnCl₂·2H₂O) in absolute ethanol (B145695) under reflux. nih.gov Another method involves the hydrogenation over a Raney Ni catalyst, which is selected specifically to avoid N-debenzylation in more complex analogues. arkat-usa.org

The resulting amine is significantly more nucleophilic than the starting phenol and can undergo a variety of subsequent reactions, such as amidation. In one study, 3-allyl-4-isopropoxybenzenamine was reacted with various acyl chlorides in the presence of potassium carbonate to produce a series of N-(3-allyl-4-isopropoxyphenyl) amide derivatives. nih.gov

Table 1: Examples of Nitro Group Reduction in Analogues

Starting MaterialReagents and ConditionsProduct
3-allyl-4-isopropoxy-1-nitrobenzeneSnCl₂·2H₂O, absolute ethanol, reflux3-allyl-4-isopropoxybenzenamine
N-(4-fluorobenzyl)-4-isopropoxy-2-nitroanilineHydrogenation over Raney Ni1-(4-fluorobenzyl)-6-isopropoxybenzene-1,2-diamine

Introducing additional substituents onto the aromatic ring is another primary method for creating analogues. These substitutions can alter the electronic landscape and steric environment of the molecule. A notable example is the introduction of an allyl group onto the ring via a Claisen rearrangement. Starting with 4-nitrophenol (B140041), an allyl ether is formed, which upon heating, rearranges to form 3-allyl-4-hydroxynitrobenzene. nih.gov Halogenation is another common modification. For instance, chlorination of an analogue was achieved using N-chlorosuccinimide (NCS) with p-toluenesulfonic acid in acetonitrile, refluxing for several hours. google.com

Modifications of the Nitro Group (e.g., reduction to amine, further nitration)

Structure-Reactivity Relationship (SAR) Studies

Structure-Reactivity Relationship (SAR) studies investigate how the chemical structure of a compound influences its reactivity. For analogues of 4-isopropoxy-3-nitrophenol, these studies focus on how different substituents affect reaction outcomes and rates.

The nature and position of substituents profoundly impact the reactivity of the aromatic ring and its functional groups. This is clearly demonstrated in studies of enzyme inhibitors, where small structural changes can lead to large differences in inhibitory potency. In a series of N-(3-allyl-4-isopropoxyphenyl) amide analogues designed as soybean 15-lipoxygenase (SLO) inhibitors, the size and nature of the amide moiety were systematically varied. nih.gov

The inhibitory concentration (IC₅₀) was found to be highly dependent on the structure of the amide group. An analogue with an adamantane (B196018) carboxamide moiety was the most potent inhibitor, while one with a cyclopropyl (B3062369) carboxamide was the weakest. nih.gov This suggests that the steric bulk and lipophilicity of the substituent play a crucial role in the molecule's interaction with the enzyme's active site.

Table 2: Structure-Activity Relationship of N-(3-allyl-4-isopropoxyphenyl) Amide Analogues as SLO Inhibitors. nih.gov

CompoundAmide MoietyInhibitory Concentration (IC₅₀) in µM
6aCyclopropyl carboxamide> 50
6bCyclobutyl carboxamide20.35
6cCyclopentyl carboxamide10.15
6dCyclohexyl carboxamide3.45
6fAdamantane carboxamide1.35

The reactivity of these analogues is governed by a combination of electronic and steric effects.

Steric Effects: Steric hindrance plays a critical role in many chemical transformations. In nucleophilic aromatic substitution (SNAr) reactions, bulky groups ortho to the reaction site can retard the reaction rate. researchgate.net In the case of the SLO inhibitors mentioned previously, the increasing size of the cycloaliphatic amide moiety (from cyclopropyl to adamantane) led to increased inhibitory potency. nih.gov This suggests a specific steric requirement within the enzyme's binding pocket, where a larger group leads to a more favorable interaction. Conversely, in other reactions, increased steric bulk can hinder the approach of a reagent, slowing or preventing a reaction. researchgate.netdss.go.th The interplay between these electronic and steric factors is fundamental to designing and synthesizing analogues with desired chemical reactivity. acs.org

Influence of Substituent Nature and Position on Reaction Rates

Structure-Spectroscopic Property Correlations

The relationship between the molecular structure of this compound analogues and their spectroscopic signatures is a critical area of study, providing insights into the electronic and vibrational characteristics of these compounds. The arrangement of the hydroxyl (-OH), isopropoxy (-O-iPr), and nitro (-NO₂) groups on the benzene (B151609) ring dictates the key features observed in Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). While specific experimental data for this compound is not extensively available in public literature, the spectroscopic properties can be inferred and understood by analyzing related nitrophenol derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon framework and the chemical environment of protons in a molecule. The positions of the substituents on the aromatic ring significantly influence the chemical shifts (δ) of the aromatic protons and carbons.

¹H NMR Spectroscopy: In analogues of this compound, the aromatic protons are subject to the electronic effects of the three substituents. The hydroxyl group is an activating, ortho-, para-directing group, while the isopropoxy group is also strongly activating and ortho-, para-directing. Conversely, the nitro group is a strongly deactivating, meta-directing group.

In a hypothetical ¹H NMR spectrum of this compound, the isopropoxy group would exhibit a characteristic septet for the methine proton (-CH) and a doublet for the two methyl groups (-CH₃). For instance, in a related compound, (4-Bromo-3-isopropoxyphenoxy)-tert-butyldimethylsilane, the isopropoxy group shows a multiplet for the methine proton around δ 4.45-4.51 ppm and a doublet for the methyl protons at δ 1.37 ppm. researchgate.net The aromatic protons' chemical shifts are influenced by the interplay of the electron-donating -OH and -O-iPr groups and the electron-withdrawing -NO₂ group. The proton ortho to the nitro group would be expected to be the most deshielded and appear at the lowest field.

¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the benzene ring are also highly dependent on the nature and position of the substituents. The carbons attached to the electron-donating oxygen atoms of the hydroxyl and isopropoxy groups will be shielded and appear at a higher field (lower δ value) compared to the carbon attached to the electron-withdrawing nitro group. chemicalbook.com For comparison, in various phenol derivatives, the carbon atom bearing the hydroxyl group typically resonates in the range of δ 154-156 ppm. hmdb.ca The presence of the nitro group generally shifts the attached carbon downfield. In p-nitrophenol, the carbon attached to the nitro group appears at δ 141.4 ppm, while the carbon attached to the hydroxyl group is at δ 161.7 ppm. chemicalbook.com

Table 1: Predicted and Comparative ¹H and ¹³C NMR Data This table presents predicted ¹H NMR chemical shifts for this compound based on analogous structures and comparative data from related nitrophenol derivatives.

Compound/FragmentPredicted/Observed ¹H NMR (ppm)Predicted/Observed ¹³C NMR (ppm)Reference
This compound (Predicted)
Aromatic-H (ortho to -NO₂)~8.0-8.2C-NO₂: ~140-145General Knowledge
Aromatic-H (ortho to -OH)~7.0-7.2C-OH: ~155-160General Knowledge
Aromatic-H (meta to -NO₂)~7.3-7.5C-O-iPr: ~150-155General Knowledge
Isopropoxy -CH~4.5-4.7 (septet)Isopropoxy -CH: ~70-72 researchgate.net
Isopropoxy -CH₃~1.3-1.4 (doublet)Isopropoxy -CH₃: ~21-23 researchgate.net
4-Nitrophenol Aromatic-H: 8.19 (d), 6.94 (d)C-NO₂: 141.4, C-OH: 161.7, Aromatic-C: 126.3, 115.8 chemicalbook.com
3-Nitrophenol (B1666305) Aromatic-H: 7.9 (m), 7.4 (m)C-NO₂: 149.1, C-OH: 156.2, Aromatic-C: 130.6, 122.0, 115.1, 109.9 chemicalbook.com
(4-Bromo-3-isopropoxyphenoxy)silane Isopropoxy -CH: 4.45-4.51 (m), Isopropoxy -CH₃: 1.37 (d)Isopropoxy -CH: 72.0, Isopropoxy -CH₃: 22.0 researchgate.net

Note: Predicted values are estimates based on substituent effects and data from similar compounds. 'd' denotes doublet, 'm' denotes multiplet.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. For this compound and its analogues, the key vibrational bands are associated with the O-H, C-O, N-O, and C-H bonds.

O-H Stretching: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ for the phenolic hydroxyl group. The exact position and broadness depend on the extent of hydrogen bonding.

N-O Stretching: The nitro group exhibits two characteristic strong absorption bands. The asymmetric stretching vibration appears in the range of 1500-1570 cm⁻¹, and the symmetric stretching vibration is found between 1300-1370 cm⁻¹. For example, the IR spectra of 2-nitrophenol (B165410), 3-nitrophenol, and 4-nitrophenol show characteristic nitro group absorptions in these regions. nih.gov

C-O Stretching: The C-O stretching of the phenolic group typically appears around 1200-1260 cm⁻¹. The aryl-alkyl ether linkage of the isopropoxy group will also show a strong C-O stretching band, usually in the 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions.

C-H Stretching: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching from the isopropoxy group appears just below 3000 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for Nitrophenol Analogues

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Reference
Phenolic -OHO-H Stretch3200 - 3600 (broad) nih.gov
Nitro (-NO₂)Asymmetric Stretch1500 - 1570 (strong) nih.gov
Nitro (-NO₂)Symmetric Stretch1300 - 1370 (strong) nih.gov
Phenolic C-OC-O Stretch1200 - 1260 nih.gov
Isopropoxy C-OAsymmetric Stretch1200 - 1275General Knowledge
Isopropoxy C-OSymmetric Stretch1020 - 1075General Knowledge
Aromatic C-HC-H Stretch> 3000 nih.gov
Aliphatic C-HC-H Stretch< 3000 researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of nitrophenol analogues is dominated by π → π* transitions of the aromatic system. The position of the absorption maximum (λ_max) is sensitive to the substitution pattern on the benzene ring. The hydroxyl and isopropoxy groups act as auxochromes, causing a bathochromic (red) shift of the primary absorption bands of the benzene ring. The nitro group, a strong chromophore, also significantly influences the spectrum.

In nitrophenols, an intramolecular charge transfer (CT) from the electron-donating hydroxyl group to the electron-withdrawing nitro group is possible. The efficiency of this CT depends on the relative positions of the substituents. For instance, p-nitrophenol exhibits a strong absorption band around 317 nm, which shifts to ~400 nm upon deprotonation to the p-nitrophenolate ion, indicating a more extended conjugation and efficient charge transfer in the anion. researchgate.net 3-nitrophenol shows a λ_max at a shorter wavelength (around 275 nm) with a shoulder extending into the visible region, which is attributed to a less efficient charge transfer character compared to the ortho and para isomers. hmdb.caspectrabase.com

For this compound, the presence of two electron-donating groups (-OH and -O-iPr) and one electron-withdrawing group (-NO₂) would lead to complex electronic transitions. It is expected to have a λ_max in the UV region, likely shifted to longer wavelengths compared to phenol due to the combined effect of the substituents. The exact λ_max would also be highly dependent on the solvent polarity and pH. hmdb.ca

Table 3: UV-Vis Absorption Maxima for Nitrophenol Isomers in Water

Compoundλ_max (Protonated) (nm)λ_max (Deprotonated) (nm)Reference
2-Nitrophenol279, 351279, 412 hmdb.ca
3-Nitrophenol275, 340393 hmdb.caspectrabase.com
4-Nitrophenol317400 researchgate.nethmdb.ca
4-Nitrocatechol346- bldpharm.com

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In the electron ionization (EI) mass spectrum of a this compound analogue, the molecular ion peak (M⁺) would be observed. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments.

Common fragmentation pathways for nitrophenols include the loss of the nitro group (-NO₂), nitric oxide (-NO), or a hydroxyl radical (-OH). For an isopropoxy-substituted nitrophenol, cleavage of the isopropoxy group is also a likely fragmentation pathway. This can occur through the loss of a propyl radical (-C₃H₇) or propene (C₃H₆) via a McLafferty-type rearrangement if applicable. The fragmentation of aromatic ethers often involves cleavage of the C-O bond. acs.org

Table 4: Common Mass Spectrometric Fragments for Substituted Nitrophenols

Precursor IonFragment LostResulting m/zFragmentation PathwayReference
M⁺NO₂M - 46Loss of nitro radicalGeneral MS Principles
M⁺NOM - 30Loss of nitric oxideGeneral MS Principles
M⁺OM - 16Loss of oxygen from nitro group
M⁺C₃H₇M - 43Loss of isopropyl radical acs.org
M⁺C₃H₆M - 42Loss of propene acs.org
M⁺ (TMS derivative)CH₃M - 15Loss of methyl from silyl (B83357) group nist.gov

Environmental and Industrial Research Perspectives of 4 Isopropoxy 3 Nitrophenol

Atmospheric Chemistry and Environmental Fate

The atmospheric journey of nitrophenols, including compounds like 4-Isopropoxy-3-nitrophenol, is dictated by a series of complex chemical and physical processes. These compounds are subject to degradation and transformation in various atmospheric compartments, influencing air quality and climate.

Nitrophenols are prevalent in the atmosphere in both gas and particulate phases, with concentrations observed to be higher in winter. rsc.org The photochemical degradation of these compounds is a key process influencing their atmospheric lifetime. In the gas phase, the primary degradation pathway for many aromatic hydrocarbons is initiated by hydroxyl (OH) radicals during the daytime. d-nb.info However, for oxygenated nitroaromatic compounds like nitrophenols, direct photodissociation can be a very important degradation route. d-nb.info

Studies on nitrophenols show that their photolysis is a source of nitrous acid (HONO) in the gas phase. d-nb.infonoaa.gov For instance, experiments with 2-nitrophenol (B165410) under irradiation (λ = 300–500 nm) detected significant HONO formation. rsc.org The photolysis of nitrophenols can lead to the formation of phenoxyl radicals. researchgate.net Theoretical studies suggest that for 4-nitrophenol (B140041), photolysis is more likely to generate NO, and the presence of water molecules does not significantly affect the photolysis rates in the gas phase. rsc.org

In the particulate phase, the photochemical transformation can differ. Recent research has shown that the visible-light-induced photolysis of 4-nitrophenol on the surface of typical atmospheric particulates like TiO₂ can generate reactive nitrogen species (RNS), including HONO and NO, as well as •OH radicals. pnas.org This process is notably triggered by nonradical species like singlet oxygen (¹O₂) and is dependent on factors such as relative humidity. pnas.org At high humidity (e.g., 80% RH), competitive adsorption between water molecules and nitrophenol on particulate surfaces can inhibit the photolysis process. pnas.org

The degradation of nitrophenols is a complex process influenced by the specific isomer and environmental conditions. The table below summarizes key findings related to the photochemical degradation of representative nitrophenols.

ProcessCompound StudiedPhaseKey FindingsCitations
Photolysis 2-NitrocresolsGasDominant gas-phase loss process with a lifetime of less than 1 hour. d-nb.info
Photolysis 2-NitrophenolGasActs as a photochemical source for HONO and OH radicals. rsc.org
Photolysis 4-NitrophenolGasTheoretical rate constants for NO₂ and NO formation are 10⁴–10⁷ s⁻¹ and 10⁷–10⁸ s⁻¹ respectively in the presence of water. rsc.org
Photolysis 4-NitrophenolParticulate (on TiO₂)Undergoes visible light degradation to produce HONO, NO, and •OH radicals. pnas.org

In atmospheric waters such as clouds, fog, and aqueous aerosols, nitrophenols undergo transformation primarily through reactions with oxidants. The reaction with hydroxyl radicals (•OH) is considered a major removal mechanism for several nitrophenols in the atmospheric aqueous phase. researchgate.net Other processes include reactions with nitrate (B79036) radicals (•NO₃), direct photolysis, and further nitration, with the general order of importance being •OH > •NO₃ > direct photolysis > nitration. researchgate.net

Kinetic studies are crucial for understanding the fate of these compounds. While direct data for this compound is limited, research on related isomers like 2-nitrophenol (2NP) and 4-nitrophenol (4NP) provides valuable insights. For example, 2NP is found to be slightly more reactive than 4NP with the hydroxyl radical, though the difference is small. researchgate.net Aqueous phase photonitration can also contribute to the formation and transformation of nitrophenols, with its importance depending on the liquid water content. noaa.gov A multiphase model indicated that for a typical scenario, 58% of nitrophenol production could occur in the liquid phase, even though only 2% remains there at equilibrium, highlighting the significance of aqueous-phase chemistry. copernicus.org

The transformation of nitrophenols in the aqueous phase can lead to either the formation of more complex, light-absorbing compounds (browning) or their breakdown into smaller, less-colored molecules (bleaching). The reaction of OH with 4-nitrophenol in cloud water has been shown to lead to the bleaching of light-absorbing compounds. researchgate.net

Nitrophenols are recognized as significant precursors to the formation of Secondary Organic Aerosol (SOA), which has considerable impacts on climate, air quality, and human health. mdpi.comnih.govresearchgate.net The direct photolysis of nitrophenols is a key pathway leading to the formation of low-volatility, highly oxygenated compounds that nucleate to form new particles. mdpi.comresearchgate.net

Chamber studies investigating the photolysis of 2-nitrophenol and 4-methyl-2-nitrophenol (B89549) have demonstrated rapid SOA formation. mdpi.comresearchgate.net For 2-nitrophenol, SOA formation yields were observed in the range of 18%–24% in the absence of NOx and an OH radical scavenger. mdpi.comresearchgate.net The proposed mechanism involves the formation of biradicals from photolysis, which then react with oxygen to produce the low-volatility products responsible for SOA. mdpi.comresearchgate.net

The table below presents data from chamber experiments on SOA formation from nitrophenol photolysis.

PrecursorConditionsSOA YieldKey ObservationCitations
2-Nitrophenol No NOx, no OH scavenger18%–24%Rapid SOA formation observed. mdpi.comresearchgate.net
4-Methyl-2-nitrophenol VariousRapid SOA formation observed.No significant effect of the methyl group on mass yield compared to 2-nitrophenol. mdpi.com
Phenol (B47542)/Guaiacol With/without NOx0.24-0.54SOA from phenolic compounds contributes significantly to biomass burning SOA. nih.gov
2-Nitrophenol High NOxInhibitedHigh initial NOx concentrations suppress aerosol formation. mdpi.com

Aqueous-Phase Transformation Kinetics in Atmospheric Waters

Advanced Degradation and Remediation Methodologies (Chemical and Biochemical)

Given the environmental persistence and toxicity of nitrophenols, effective remediation techniques are essential. Advanced degradation methodologies, including chemical and photocatalytic processes, have been extensively researched for the removal of these pollutants from water.

Advanced Oxidation Processes (AOPs) are a class of methods that rely on the generation of highly reactive species, primarily the hydroxyl radical (•OH), to oxidize and mineralize organic pollutants. eeer.org

Ozonation: Ozonation is an effective AOP for degrading nitrophenols. researchgate.netlongdom.org The process can proceed through direct reaction with molecular ozone or indirect reaction with hydroxyl radicals generated from ozone decomposition, especially at higher pH. kirj.ee Ozonation can rapidly degrade nitrophenols, but complete mineralization to CO₂ and H₂O is not always achieved, often resulting in the formation of more biodegradable intermediates like carboxylic acids (e.g., oxalic, formic acid). researchgate.net The efficiency of ozonation is influenced by parameters like pH and ozone dosage. acs.org For example, increasing the ozone dosage from 0.67 to 3.86 g/h was found to increase the removal of p-nitrophenol from 68% to 84%. acs.org Combining ozonation with catalysts (catalytic ozonation) or granular activated carbon (GAC) can further enhance degradation efficiency. acs.orgwalshmedicalmedia.com

Fenton and Photo-Fenton Processes: The Fenton process involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂) to produce hydroxyl radicals. eeer.org It is an effective and environmentally friendly method that operates at ambient temperature and pressure. eeer.org Studies on 4-nitrophenol have shown high degradation efficiencies, with one study achieving 93.6% degradation within 40 minutes at optimal conditions (pH 3, H₂O₂ = 4 mM, Fe²⁺ = 0.2 mM). eeer.org The photo-Fenton process, which combines the Fenton reagent with UV irradiation, is often even more effective. researchgate.netnih.gov Comparative studies have shown the degradation efficiency of various AOPs for nitrophenolic compounds often follows the order: UV/Fenton > UV/TiO₂ > UV/H₂O₂ > Fenton. nih.gov

The following table summarizes the performance of different AOPs in degrading 4-nitrophenol.

ProcessKey ParametersDegradation EfficiencyReaction TimeCitations
Ozonation pH 9.5High degradationNot specified researchgate.net
Ozonation with GAC pH 11.4, O₃ dosage 2.53 g/h>90% COD removal120 min acs.org
Homogeneous Fenton pH 3, [H₂O₂]=4 mM, [Fe²⁺]=0.2 mM93.6%40 min eeer.org
Photo-Fenton pH 3, [H₂O₂]=200 mg/L, [Fe²⁺]=30 mg/L96% (for Norfloxacin, a related pollutant)Not specified researchgate.net

Photocatalytic degradation is another promising AOP that utilizes semiconductor materials (photocatalysts) to generate reactive species upon light irradiation. mdpi.com When a photocatalyst like titanium dioxide (TiO₂) absorbs photons with energy greater than its bandgap, electron-hole pairs are generated. These charge carriers can then react with water and oxygen to produce hydroxyl radicals and superoxide (B77818) radicals, which in turn degrade organic pollutants. mdpi.comfrontiersin.org

Numerous studies have demonstrated the effective photocatalytic degradation of 4-nitrophenol using various catalysts. TiO₂ is the most widely studied due to its stability, low cost, and high activity. frontiersin.orgnih.gov However, its large bandgap requires UV activation. frontiersin.org To enhance visible light activity, TiO₂ can be modified by doping with non-metals like carbon and nitrogen (C, N-TiO₂) or by creating heterostructures with other materials. frontiersin.orgnih.gov One study found that C, N-co-doped TiO₂ degraded 87% of 4-nitrophenol in 420 minutes under simulated sunlight, compared to 65% for undoped TiO₂. frontiersin.orgnih.gov

Other photocatalytic systems have also been explored. A composite of copper oxide and graphitic carbon nitride (CuO/g-C₃N₄) achieved about 92% degradation of 4-nitrophenol in 100 minutes under a Xe arc lamp. rsc.org The mechanism involves the generation of excited electrons and holes that directly or indirectly oxidize the pollutant on the catalyst surface. mdpi.com It is important to note that photocatalytic degradation can produce intermediate compounds that may be more toxic than the parent compound, necessitating complete mineralization for detoxification. frontiersin.orgnih.gov

PhotocatalystLight SourceInitial 4-NP Conc.Degradation EfficiencyTime (min)Citations
C, N-TiO₂ Simulated Sunlight7.0 × 10⁻² mM87%420 frontiersin.orgnih.gov
Anatase TiO₂ Simulated Sunlight7.0 × 10⁻² mM65%420 frontiersin.orgnih.gov
Ca²⁺-doped AgInS₂ Visible LightNot specified63.2%120 mdpi.com
Cl-CuO/g-C₃N₄ Xe Arc Lamp20 ppm~92%100 rsc.org

Electrochemical Reduction and Transformation Technologies

The electrochemical reduction of nitrophenols, including compounds structurally related to this compound, presents a viable technology for their transformation into less harmful substances. mdpi.comscispace.com This method is considered an effective, simple, and fast way to convert the nitro group into an amino group. researchgate.net Research has explored the use of various metallic and carbonaceous substrates as electrodes, with gold and silver being particularly noted for their high electrocatalytic activity for nitrophenol reduction and low capacity for the competing hydrogen evolution reaction. mdpi.comscispace.com

The efficiency of the electrochemical reduction process is influenced by several key parameters, including the nature of the electrode, the pH and temperature of the electrochemical bath, and the applied potential. mdpi.comscispace.com For instance, studies on 4-nitrophenol have shown that acidic media and higher temperatures can favor its clean reduction to 4-aminophenol. mdpi.comscispace.com The kinetics of the reduction often follow a pseudo-first-order model. mdpi.comscispace.com

The process typically involves the transfer of electrons to the nitro compound, leading to its reduction. In some cases, the reduction can proceed through different pathways, potentially yielding a mixture of products like the corresponding phenylhydroxylamine and azoxybenzene, depending on the presence of proton donors. researchgate.net For example, the constant current electrolysis of m-nitrophenol in a basic medium using a stainless steel cathode has been shown to produce m-hydroxyphenylhydroxylamine as the major product. researchgate.net

The progress of the electrochemical transformation can be monitored using techniques such as UV-vis spectroscopy and high-performance liquid chromatography (HPLC). mdpi.comscispace.com Cyclic voltammetry is also employed to study the electrochemical behavior of the nitrophenol and its reduction products on different electrode surfaces. researchgate.net

Table 1: Parameters Influencing Electrochemical Reduction of Nitrophenols
ParameterInfluence on Reduction ProcessRelevant FindingsCitation
Electrode Material Plays a key role in the effectiveness of the redox process.Gold and silver electrodes show high electrocatalytic activity for 4-nitrophenol reduction. mdpi.comscispace.com
pH Affects the reaction pathway and product formation.Acidic media can favor the clean reduction of 4-nitrophenol to 4-aminophenol. mdpi.comscispace.com
Temperature Influences reaction kinetics.Higher temperatures can enhance the reduction of 4-nitrophenol. mdpi.comscispace.com
Applied Potential Determines the driving force for the electron transfer.The potential is selected to favor the reduction of the nitrophenol over hydrogen evolution. scispace.com

Microbial Bioremediation Pathways and Enzyme Mechanisms

Microbial bioremediation offers an environmentally friendly approach to degrade nitrophenolic compounds. Various bacterial species have demonstrated the ability to utilize nitrophenols as a source of carbon and nitrogen for growth. nih.gov The degradation can proceed through different enzymatic pathways, broadly categorized as either reductive or oxidative. acs.org

In reductive pathways, nitroreductases convert the nitro group to an amino group. acs.org Oxidative pathways, on the other hand, involve the direct removal of the nitro group as nitrite (B80452), often catalyzed by monooxygenase or dioxygenase enzymes. nih.govnih.gov For instance, the degradation of p-nitrophenol (PNP) by some Pseudomonas and Moraxella species begins with a monooxygenase-catalyzed removal of the nitro group to form hydroquinone (B1673460), which is then further degraded. nih.gov An alternative pathway observed in an Arthrobacter species involves the conversion of PNP to 1,2,4-benzenetriol, which is then catabolized via the beta-ketoadipate pathway. nih.govnih.gov

The effectiveness of microbial degradation can be influenced by the concentration of the nitrophenol, as high concentrations can be toxic to the microorganisms. nih.gov Research has focused on isolating and characterizing microbial consortia with high degradation efficiency. For example, a consortium of Brevibacterium sp., Pseudomonas sp., Agromyces mediolanus, and Microbacterium oxydans has been shown to effectively degrade 4-nitrophenol. researchgate.net Genetic engineering of bacterial strains is also being explored to enhance the degradation of nitroaromatic compounds. nih.gov

Enzymes involved in these pathways, such as nitrophenol oxygenase, have been isolated and characterized. asm.org These enzymes often exhibit broad substrate specificity, acting on a range of substituted nitrophenols. acs.org

Table 2: Microbial Genera Involved in Nitrophenol Bioremediation
Microbial GenusDegradation Pathway/EnzymeCompound DegradedCitation
Pseudomonas Monooxygenase, Hydroquinone pathwayp-Nitrophenol nih.govnih.gov
Moraxella Monooxygenasep-Nitrophenol nih.gov
Arthrobacter Monooxygenase, 1,2,4-Benzenetriol pathwayp-Nitrophenol nih.govnih.gov
Cupriavidus -m-Nitrophenol nih.gov
Alcaligenes -o-Nitrophenol nih.govnih.gov
Rhodococcus -p-Nitrophenol nih.gov
Bacillus -p-Nitrophenol nih.gov
Burkholderia -p-Nitrophenol nih.gov

Role as an Intermediate in Fine Chemical Synthesis

Nitrophenols, including this compound, serve as important intermediates in the synthesis of a wide array of fine chemicals. nordmann.globalkimetsan.com Their chemical structure, featuring a reactive nitro group and a phenolic hydroxyl group, allows for various chemical transformations, making them versatile building blocks in organic synthesis. ontosight.ailookchem.com

Precursor in Organic Synthesis

The primary role of nitrophenols as precursors lies in their reduction to the corresponding aminophenols. researchgate.net This transformation is a key step in the production of numerous valuable compounds. For example, 4-aminophenol, derived from the reduction of 4-nitrophenol, is a crucial intermediate in the synthesis of pharmaceuticals like paracetamol, as well as dyes, pesticides, and imaging agents. researchgate.netwikipedia.orgmdpi.com

The synthesis of this compound itself can be achieved through the nitration of isopropoxyphenol derivatives. The subsequent reduction of the nitro group in this compound via catalytic hydrogenation can yield 3-amino-4-isopropoxyphenol, a potential precursor for azo dyes.

Applications in Catalysis and Material Science (e.g., as a substrate for catalytic reduction)

The catalytic reduction of nitrophenols is a widely studied model reaction to evaluate the performance of various nanocatalysts. researchgate.net This reaction is often monitored spectrophotometrically, making it convenient for kinetic studies. researchgate.net A variety of nanostructured materials, including those based on noble metals (like gold, silver, and platinum) and transition metals, have been tested for their catalytic efficiency in reducing nitrophenols in the presence of a reducing agent such as sodium borohydride (B1222165). researchgate.netnih.govrsc.org

The catalytic process generally follows the Langmuir-Hinshelwood mechanism, where the nitrophenol and the reducing agent adsorb onto the catalyst surface before the reaction occurs. acs.org The efficiency of the catalyst can be influenced by factors such as particle size, composition, and the support material used. nih.govrsc.org For instance, mesoporous Co-Pt nanowires have demonstrated high efficiency for the hydrogenation of 4-nitrophenol. csic.es

Beyond being a model substrate, the reduction products of nitrophenols have applications in material science. For example, aminophenols can be used in the synthesis of polymers and corrosion inhibitors. kajay-remedies.com

Q & A

Q. What statistical approaches address batch variability in synthetic yield optimization?

  • Methodological Answer : Apply Design of Experiments (DoE) (e.g., Box-Behnken design) to test variables: temperature, solvent ratio, catalyst loading. Use ANOVA to identify significant factors. Reproducibility is confirmed via triplicate runs and control batches .

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